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Compound of Interest

Compound Name: 3-Bromo-2-iodofuran

Cat. No.: B3280750 Get Quote

For Immediate Release

This technical guide provides a detailed overview of the predicted spectroscopic data and a

hypothetical synthesis protocol for the novel compound 3-bromo-2-iodofuran. This document

is intended for researchers, scientists, and professionals in the field of drug development and

organic synthesis. Due to the limited availability of experimental data for this specific molecule,

the information presented herein is based on established principles of spectroscopy and

retrosynthetic analysis of structurally related compounds.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 3-bromo-2-iodofuran. These predictions are

derived from the analysis of known spectroscopic data for 3-bromofuran, 2-iodofuran, and other

related halogenated furan derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~ 7.5 - 7.7 d ~ 2.0 - 2.5 H-5

~ 6.4 - 6.6 d ~ 2.0 - 2.5 H-4
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Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm) Assignment

~ 145 - 148 C-5

~ 115 - 118 C-4

~ 110 - 113 C-3

~ 85 - 90 C-2

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

~ 3100 - 3150 Medium =C-H stretch

~ 1550 - 1600 Medium C=C stretch (furan ring)

~ 1450 - 1500 Medium C=C stretch (furan ring)

~ 1000 - 1100 Strong C-O-C stretch

~ 600 - 700 Strong C-Br stretch

~ 500 - 600 Strong C-I stretch

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

272/274 High [M]⁺ (isotopes of Br)

193 Medium [M - Br]⁺

145 Medium [M - I]⁺

68 High [C₄H₄O]⁺
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Hypothetical Synthesis Protocol
A plausible synthetic route to 3-bromo-2-iodofuran could involve the initial bromination of

furan followed by a selective iodination step. The following protocol is a hypothetical procedure

based on known halogenation reactions of furan.

Step 1: Synthesis of 3-Bromofuran

To a solution of furan (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or diethyl

ether, cooled to -78 °C, is slowly added a solution of n-butyllithium (1.0 eq) in hexanes.

The reaction mixture is stirred at this temperature for 1-2 hours.

A solution of 1,2-dibromoethane (1.1 eq) in the same solvent is then added dropwise.

The reaction is allowed to warm to room temperature and stirred overnight.

The reaction is quenched with water, and the organic layer is separated.

The aqueous layer is extracted with the organic solvent.

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the

solvent is removed under reduced pressure.

The crude product is purified by column chromatography on silica gel to afford 3-bromofuran.

Step 2: Synthesis of 3-Bromo-2-iodofuran

To a solution of 3-bromofuran (1.0 eq) in a suitable solvent like THF, cooled to -78 °C, is

added n-butyllithium (1.0 eq) in hexanes.

The mixture is stirred at this temperature for 1 hour to facilitate the formation of the lithiated

intermediate.

A solution of iodine (1.1 eq) in the same solvent is then added slowly.

The reaction is stirred at -78 °C for an additional 2-3 hours and then allowed to warm to room

temperature.
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The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

The layers are separated, and the aqueous layer is extracted with an organic solvent.

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate,

and the solvent is evaporated.

The resulting crude product is purified by column chromatography to yield 3-bromo-2-
iodofuran.

Visualizations
The following diagram illustrates the proposed synthetic workflow for 3-bromo-2-iodofuran.

Caption: Proposed synthesis of 3-bromo-2-iodofuran.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 3-Bromo-2-
iodofuran: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3280750#spectroscopic-data-nmr-ir-ms-for-3-bromo-
2-iodofuran]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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